molecular formula C19H15IN2O4 B5043184 5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione

5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5043184
M. Wt: 462.2 g/mol
InChI Key: RDLHKCICVMKQTI-UHFFFAOYSA-N
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Description

5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound belonging to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes an ethyl group, an iodinated benzoyl group, and a phenyl group attached to a diazinane ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process:

  • Formation of the Diazinane Ring: : The initial step involves the formation of the diazinane ring through the cyclization of appropriate precursors. This can be achieved by reacting ethylamine with a suitable diketone under acidic or basic conditions to form the diazinane ring.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the diazinane ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Iodination of the Benzoyl Group: : The iodination of the benzoyl group is typically carried out using iodine and a suitable oxidizing agent such as potassium iodate. This step introduces the iodine atom at the ortho position of the benzoyl group.

  • Final Assembly: : The final step involves the introduction of the ethyl group at the 5-position of the diazinane ring. This can be achieved through an alkylation reaction using ethyl bromide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acid derivatives.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically results in the formation of alcohol derivatives.

  • Substitution: : The iodinated benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. This reaction results in the formation of substituted benzoyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : The compound is studied for its potential biological activity. It is used in assays to investigate its effects on various biological pathways and targets.

  • Medicine: : Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may offer advantages in drug design and development.

  • Industry: : The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-1-(2-chlorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of iodine.

    5-ethyl-1-(2-bromobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but with a bromine atom instead of iodine.

    5-ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione imparts unique chemical and physical properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes this compound a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLHKCICVMKQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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